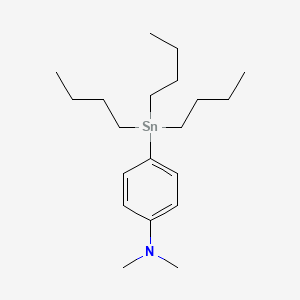

N,N-dimethyl-4-(tributylstannyl)aniline

Description

Properties

IUPAC Name |

N,N-dimethyl-4-tributylstannylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.3C4H9.Sn/c1-9(2)8-6-4-3-5-7-8;3*1-3-4-2;/h4-7H,1-2H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIJBRZYITYLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448622 | |

| Record name | N,N-Dimethyl-4-(tributylstannyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84600-70-4 | |

| Record name | N,N-Dimethyl-4-(tributylstannyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies for N,n Dimethyl 4 Tributylstannyl Aniline

Regioselective Para-Halogenation of N,N-Dimethylaniline Precursors

The first critical stage in the synthesis of N,N-dimethyl-4-(tributylstannyl)aniline is the regioselective installation of a halogen atom at the para-position of the N,N-dimethylaniline precursor. The powerful electron-donating and ortho-, para-directing nature of the dimethylamino group heavily influences the reaction's regioselectivity, making the para-position highly susceptible to electrophilic substitution. Both bromination and iodination are commonly employed methods to produce the necessary 4-halo-N,N-dimethylaniline intermediate.

Bromination Protocols and Regioselectivity

The bromination of N,N-dimethylaniline is a well-established method for producing 4-bromo-N,N-dimethylaniline with high regioselectivity. A common and effective protocol involves the reaction of N,N-dimethylaniline with molecular bromine (Br₂) in a suitable solvent, such as glacial acetic acid. prepchem.com Performing the reaction at reduced temperatures, typically between 0 and 5°C, is crucial for controlling the reaction rate and maximizing the yield of the desired para-isomer, often achieving regioselectivity greater than 90%. The procedure generally involves dissolving N,N-dimethylaniline in glacial acetic acid, followed by the gradual addition of bromine, also dissolved in acetic acid. prepchem.com Upon completion, the product can be precipitated by diluting the reaction mixture with water and then purified by recrystallization from alcohol, yielding the product as white plates. prepchem.com An alternative approach involves the treatment of N,N-dimethylaniline N-oxide with thionyl bromide, which has also been shown to produce 4-bromo-N,N-dimethylaniline in high yield (90%). nih.gov

| Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Bromine (Br₂) | Glacial Acetic Acid | 0-5 | >90 | |

| Bromine (Br₂) | Glacial Acetic Acid | Not specified | Near-quantitative | prepchem.com |

| Thionyl Bromide | Not specified | Not specified | 90 | nih.gov |

Iodination Protocols and Yield Optimization

For the synthesis of 4-iodo-N,N-dimethylaniline, several iodination protocols have been developed. A classical approach uses a combination of molecular iodine (I₂) with a strong oxidizing agent, such as iodic acid (HIO₃), in sulfuric acid to generate the electrophilic iodine species in situ. This method provides the desired para-iodinated product in good yields. Direct iodination of N,N-dimethylaniline with molecular iodine is also an efficient process. wikipedia.org To optimize yields and facilitate easier handling, variations of this procedure have been explored. One such method involves conducting the iodination on a solid support like alumina, which can enhance reactivity. wikipedia.org Other protocols for aryl amines utilize reagents like 1-butyl-3-methylpyridinium (B1228570) dichloroiodate (BMPDCI) or perform the reaction under solvent-free conditions by triturating the amine with a solid iodinating agent like DBDABCODCI. echemi.com Purification of the crude product is typically achieved through column chromatography. echemi.com

| Reagent(s) | Solvent/Condition | Yield (%) | Reference |

| Iodine (I₂), Iodic Acid (HIO₃) | Sulfuric Acid | Good | |

| Iodine (I₂) | Alumina | Not specified | wikipedia.org |

| DBDABCODCI | Solvent-free | Not specified | echemi.com |

| BMPDCI | Not specified | Not specified | echemi.com |

Lithium-Halogen Exchange and Subsequent Stannylation Techniques

The conversion of 4-halo-N,N-dimethylaniline into the target organostannane is achieved through a two-step sequence involving a lithium-halogen exchange followed by stannylation. This method is a cornerstone of organometallic chemistry for preparing aryl- and vinyllithium (B1195746) reagents from their corresponding halides. wikipedia.org

Organolithium Formation at Low Temperatures

The lithium-halogen exchange reaction is initiated by treating the 4-bromo- or 4-iodo-N,N-dimethylaniline with a strong organolithium base, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu This reaction is exceptionally fast and is typically conducted at very low temperatures, ranging from -78°C to -120°C, to ensure kinetic control and prevent unwanted side reactions. wikipedia.orgharvard.edu The exchange rate follows the trend of I > Br > Cl, making the iodo- and bromo-derivatives the preferred substrates. wikipedia.org The reaction proceeds via an "ate-complex" intermediate, where the halide coordinates to the lithium atom before the exchange occurs. harvard.eduprinceton.edu This step results in the formation of the highly reactive nucleophilic intermediate, [p-(dimethylamino)phenyl]lithium (B78415).

Quenching with Tributyltin Chloride

Once the [p-(dimethylamino)phenyl]lithium intermediate is formed in situ, it is immediately quenched with a suitable electrophile. For the synthesis of the target compound, tributyltin chloride (Bu₃SnCl) is added to the reaction mixture. The nucleophilic carbon of the aryllithium species attacks the electrophilic tin atom of tributyltin chloride, displacing the chloride ion and forming the stable C-Sn bond. wikipedia.org This transmetalation reaction finalizes the synthesis, yielding this compound. wikipedia.orgsigmaaldrich.com

Optimization of Reaction Parameters (Temperature, Solvent, Yields)

The success of the lithium-halogen exchange and stannylation sequence is highly dependent on the careful optimization of several reaction parameters.

Temperature : Maintaining extremely low temperatures (typically -78°C or below) is the most critical parameter. harvard.eduscribd.com These conditions are necessary to suppress side reactions, such as the decomposition of the organolithium reagent or unwanted nucleophilic attacks on the solvent or other functional groups.

Solvent : The choice of solvent is crucial for solvating the organolithium intermediates and controlling reactivity. Anhydrous ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for the formation of Grignard and organolithium reagents. libretexts.org Often, a mixture of solvents, such as THF and pentane, is used to ensure the reagents remain in solution at the required low temperatures. harvard.edu The solvent must be scrupulously dry, as organolithium reagents are potent bases and will be rapidly quenched by protic sources like water. libretexts.org

Yields : High yields in this sequence are contingent upon the purity of the starting materials, the complete exclusion of moisture and air (as organolithium reagents are pyrophoric), and the precise control of stoichiometry and temperature. While specific yields for the full conversion of 4-halo-N,N-dimethylaniline to the stannylated product are not always detailed in general procedures, the lithium-halogen exchange itself is known to be a very efficient and high-yielding transformation when performed under optimal conditions.

| Step | Reagents | Key Conditions | Purpose | Reference |

| 1. Lithium-Halogen Exchange | 4-Halo-N,N-dimethylaniline, n-BuLi or t-BuLi | Anhydrous THF/ether/pentane, -78°C to -120°C | Formation of [p-(dimethylamino)phenyl]lithium | wikipedia.orgharvard.edu |

| 2. Stannylation | [p-(dimethylamino)phenyl]lithium, Tributyltin chloride | Maintained low temperature | Formation of C-Sn bond to yield the final product | wikipedia.orgsigmaaldrich.com |

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity Considerations

The most frequently employed route commences with the para-halogenation of N,N-dimethylaniline. Due to the strong para-directing nature of the dimethylamino group, this electrophilic substitution occurs with high regioselectivity. Bromination using bromine in acetic acid at low temperatures, or iodination with iodine and an oxidizing agent like iodic acid in sulfuric acid, readily affords the corresponding 4-halo-N,N-dimethylaniline intermediates in high yields.

Following halogenation, the introduction of the tributylstannyl group can be achieved via two principal methods: lithiation followed by stannylation, or a palladium-catalyzed Stille coupling reaction.

The lithiation route involves a halogen-metal exchange of 4-bromo-N,N-dimethylaniline with an organolithium reagent, typically at low temperatures, followed by quenching the resulting aryllithium intermediate with tributyltin chloride. This method is highly effective, affording the desired product in good to excellent yields, generally ranging from 70% to 85%. Key to the success of this approach is the careful control of temperature to prevent side reactions.

Alternatively, the Stille coupling provides a direct method for the formation of the carbon-tin bond. This palladium-catalyzed reaction couples a 4-halo-N,N-dimethylaniline, preferentially the iodo-derivative for its higher reactivity, with hexabutylditin. This approach obviates the need for highly reactive organolithium intermediates and often proceeds with high yields of 75-90%. The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere. The addition of lithium chloride can enhance the rate of transmetalation, a key step in the catalytic cycle. For less reactive substrates, the inclusion of a copper(I) iodide co-catalyst can be beneficial.

The following table provides a comparative overview of the key parameters for the different synthetic routes to this compound.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |

| Halogenation-Lithiation-Stannylation | |||||||

| Step 1: Bromination | N,N-Dimethylaniline | Br₂, CH₃COOH | Acetic Acid | 0-5 | 2 | >90 | High para-selectivity |

| Step 2: Lithiation-Stannylation | 4-Bromo-N,N-dimethylaniline | n-BuLi, Bu₃SnCl | THF | -78 to 0 | Not specified | 70-85 | High |

| Halogenation-Stille Coupling | |||||||

| Step 1: Iodination | N,N-Dimethylaniline | I₂, HIO₃, H₂SO₄ | Sulfuric Acid | Not specified | Not specified | High | High para-selectivity |

| Step 2: Stille Coupling | 4-Iodo-N,N-dimethylaniline | Bu₃SnSnBu₃, Pd(PPh₃)₄, LiCl | DMF or THF | 80 | 12-24 | 75-90 | High |

| Directed Metalation (with protection) | N,N-Dimethylaniline | Boc₂O, LDA, Bu₃SnCl, HCl/MeOH | THF | -78 to RT | Not specified | 60-75 | High para-selectivity |

Mechanistic Investigations of N,n Dimethyl 4 Tributylstannyl Aniline Reactivity

Detailed Mechanistic Pathways in Palladium-Catalyzed Stille Cross-Coupling Reactions

The generally accepted mechanism for the Stille reaction provides a framework for understanding the role of N,N-dimethyl-4-(tributylstannyl)aniline. wikipedia.org The reaction is typically initiated with a palladium(0) catalyst, which is the active species in the catalytic cycle. libretexts.org

The catalytic cycle commences with the oxidative addition of an organic halide (or pseudohalide, R¹-X) to the palladium(0) catalyst. wikipedia.orglibretexts.org This step involves the insertion of the palladium atom into the R¹-X bond, leading to the formation of a square planar palladium(II) intermediate. libretexts.org The initial product is often a cis-complex, which can rapidly isomerize to the more thermodynamically stable trans-isomer, especially when bulky ligands are used on the palladium catalyst. libretexts.org

Two primary mechanisms have been proposed for the oxidative addition of aryl halides: a three-centered concerted mechanism and a nucleophilic displacement (or SNAr-like) mechanism. chemrxiv.orgnih.gov The operative pathway is influenced by factors such as the nature of the halide, the ligands on the palladium, and the electronic properties of the aryl halide. chemrxiv.orgnih.gov For many aryl halides, the reaction is believed to proceed through a concerted transition state. uwindsor.ca

Table 1: Key Events in the Oxidative Addition Step

| Event | Description |

| Catalyst Activation | A Pd(0) complex, often with phosphine (B1218219) ligands, serves as the active catalyst. libretexts.org |

| Reaction with Electrophile | The Pd(0) catalyst reacts with an organic halide (R¹-X). wikipedia.org |

| Formation of Pd(II) Intermediate | A 16-electron square planar Pd(II) species is formed. libretexts.org |

| Isomerization | The initially formed cis-adduct often isomerizes to the more stable trans-adduct. libretexts.org |

Following oxidative addition, the crucial transmetalation step occurs. This involves the transfer of the 4-(N,N-dimethylamino)phenyl group from the tin atom of this compound to the palladium(II) center, with the concomitant transfer of the halide from palladium to the tin atom. wikipedia.org This step is often the rate-determining step of the entire catalytic cycle. wikipedia.org The reactivity of the organostannane is significantly influenced by the electronic and steric nature of its substituents.

The presence of the electron-donating N,N-dimethylamino group at the para-position of the phenyl ring plays a critical role in the reactivity of this compound. This group increases the electron density on the aromatic ring, which in turn enhances the nucleophilicity of the carbon atom attached to the tin. wikipedia.org This increased nucleophilicity facilitates the transfer of the aryl group to the electrophilic palladium(II) center. Studies have shown that both electron-donating and electron-withdrawing groups on arylstannane reagents can increase the rate of transmetalation, suggesting the possibility of different mechanistic pathways. wikipedia.org However, for strongly electron-donating groups like the dimethylamino group, the enhanced nucleophilicity is a key factor in accelerating the transmetalation step. Research on P,N-ligated gold complexes has also shown that dimethylamino substituents can lower the activation energy for oxidative addition, a related elementary step. nih.gov

The three butyl groups attached to the tin atom, known as "non-transferable" or "dummy" ligands, also exert a significant influence on the reaction. wikipedia.org The primary role of these alkyl groups is to remain on the tin atom while the desired aryl group is transferred. However, the steric bulk of the tributyl groups can hinder the approach of the organostannane to the palladium complex. wikipedia.org This steric hindrance can slow down the rate of transmetalation, particularly with sterically demanding palladium complexes or substrates. libretexts.org Very bulky stannane (B1208499) reagents are known to react sluggishly. wikipedia.org Despite this, the tributylstannyl group is commonly used because it provides a good balance of reactivity and stability, and the butyl groups have a low migratory aptitude compared to the desired sp²-hybridized aryl group. nih.gov

Table 2: Factors Influencing Transmetalation with this compound

| Factor | Influence |

| N,N-dimethylamino Group | Increases the nucleophilicity of the aryl group, generally accelerating transmetalation. wikipedia.org |

| Tributyl Groups | Provide steric bulk which can hinder the approach to the palladium center, potentially slowing the reaction. wikipedia.orglibretexts.org |

| Leaving Group on Palladium | The nature of the halide or pseudohalide on the Pd(II) complex affects the rate of transmetalation. uwindsor.ca |

| Ligands on Palladium | The steric and electronic properties of the ligands on the palladium catalyst influence the ease of transmetalation. berkeley.edu |

The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (the R¹ group from the initial halide and the 4-(N,N-dimethylamino)phenyl group) that are bound to the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond in the final product (R¹-C₆H₄-N(CH₃)₂). wikipedia.org This process requires the two groups to be in a cis orientation on the palladium complex. uwindsor.ca If the intermediate from the transmetalation step is in a trans configuration, a trans-to-cis isomerization must occur before reductive elimination can proceed. uwindsor.ca The reductive elimination step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org The rate of reductive elimination can be influenced by the electronic properties of the coupling partners and the steric bulk of the ancillary ligands on the palladium. berkeley.edu For instance, sterically hindered alkyl groups and electron-withdrawing substituents on the palladium-bound aryl group can accelerate reductive elimination. berkeley.edu

Transmetalation Step: Role of Tributylstannyl Moiety

Competing Side Reactions in Stille Coupling Utilizing the Compound

The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide or pseudohalide, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While this compound is a versatile reagent in these reactions, its utility can be affected by several competing side reactions that diminish the yield of the desired cross-coupled product. nih.gov The most prevalent of these is the homocoupling of the organostannane reagent. wikipedia.orgnrochemistry.comyoutube.com Other side reactions can include reductive dehalogenation of the halide coupling partner and scrambling of substituents on the palladium catalyst. uwindsor.caresearchgate.netreddit.com The propensity for these side reactions is influenced by factors such as the catalyst system, ligands, solvent, and temperature. reddit.compsu.edu

Homocoupling is the most common side reaction observed in Stille couplings, leading to the formation of a dimer of the organostannane reagent (in this case, N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-diamine). wikipedia.orgnrochemistry.com This undesired process is believed to proceed through at least two primary mechanistic pathways:

Reaction with the Pd(II) Precatalyst: In this pathway, two equivalents of the organostannane, this compound, react directly with the palladium(II) precatalyst before the catalytic cycle is fully established. This interaction leads to a diorganopalladium(II) intermediate, which then undergoes reductive elimination to yield the homocoupled product and a Pd(0) species. wikipedia.org

Radical Mechanism: A second pathway involves the Pd(0) catalyst itself. The catalyst can initiate or participate in a radical process that results in the dimerization of the organostannyl reagent. wikipedia.org

The occurrence of homocoupling can often be minimized by carefully optimizing reaction conditions, such as the choice of catalyst, ligands, and additives. psu.edu

Table 1: Common Side Reactions in Stille Coupling

| Side Reaction | Description | Common Causes |

|---|---|---|

| Homocoupling | Dimerization of the organostannane reagent (R¹-SnR₃ + R¹-SnR₃ → R¹-R¹). wikipedia.orgnrochemistry.com | Reaction with Pd(II) precatalyst; Radical processes. wikipedia.org |

| Reductive Dehalogenation | Replacement of the halogen on the electrophile (R²-X) with a hydrogen atom. researchgate.net | Presence of hydride sources; Slower reductive elimination. reddit.com |

| Ligand/Group Scrambling | Exchange of organic groups between the palladium center and phosphine ligands. uwindsor.ca | Can occur under mild conditions, leading to unexpected products. uwindsor.ca |

| β-Hydride Elimination | A competing pathway when using alkyl electrophiles with β-hydrogens, leading to alkene byproducts. harvard.edunih.gov | Use of C(sp³)-hybridized electrophiles with accessible β-hydrogens. psu.edu |

Ligand Effects on Side Reaction Suppression

The choice of ligand coordinated to the palladium center is critical in directing the reaction toward the desired cross-coupling product and suppressing side reactions like homocoupling. numberanalytics.com Sterically hindered and electron-rich phosphine ligands are known to accelerate the key steps of the catalytic cycle, particularly the rate-limiting transmetalation and the final reductive elimination. uwindsor.caharvard.edu By promoting rapid reductive elimination of the cross-coupled product, these ligands can outcompete the pathways leading to side products. nih.gov

For example, bulky ligands can favor the formation of the desired product by making the transition state for reductive elimination more accessible. reddit.com The use of ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or various Buchwald-type phosphines can stabilize the catalyst and enhance reactivity, potentially minimizing the lifetime of intermediates that could lead to homocoupling or other undesired transformations. harvard.edursc.org In some cases, additives like copper(I) salts (e.g., CuI) can be used in synergy with specific ligands to accelerate transmetalation, further diminishing the opportunity for side reactions. harvard.edulibretexts.org

Table 2: Influence of Ligands on Stille Coupling Outcomes

| Ligand Type | General Effect | Impact on Side Reactions | Example Ligands |

|---|---|---|---|

| Bulky, Electron-Rich Phosphines | Accelerate oxidative addition and reductive elimination. harvard.edu | Suppresses homocoupling by favoring the main catalytic cycle. reddit.com | P(t-Bu)₃, P(o-tol)₃, Buchwald ligands. harvard.edunumberanalytics.com |

| Standard Phosphines | Generally effective but may require harsher conditions. | May allow for more side reactions like dehalogenation or homocoupling. reddit.com | Triphenylphosphine (PPh₃). numberanalytics.com |

| Bidentate Ligands | Can create a more rigid coordination sphere around the palladium. | Can inhibit ligand scrambling and influence the rate of reductive elimination. uwindsor.ca | dppf (1,1'-Bis(diphenylphosphino)ferrocene). reddit.com |

Exploration of Other Reactive Transformations

Beyond its role in Stille coupling, the chemical nature of this compound allows for other reactive transformations, primarily involving the reactive carbon-tin bond and the electron-rich aromatic ring.

The C(sp²)–Sn bond is a key reactive site. While its most common transformation is the palladium-catalyzed transmetalation in Stille coupling, it can undergo other substitution reactions. One significant side reaction in coupling chemistry is protodestannylation, where the tributylstannyl group is replaced by a proton from a protic source (e.g., water, alcohol) in the reaction mixture. numberanalytics.com

Furthermore, the reverse of the stannylation process highlights the group's reactivity. The synthesis of arylstannanes like this compound can be achieved through methods like the reaction of an organolithium or Grignard reagent with a tributyltin halide (e.g., n-Bu₃SnCl). nih.govwikipedia.org This indicates that under different conditions, the C-Sn bond can be formed or cleaved, suggesting the potential for substitution with various electrophiles beyond the scope of palladium catalysis. For instance, treatment with strong acids can lead to cleavage of the aryl-tin bond. wikipedia.org

The this compound molecule possesses two main sites susceptible to redox reactions: the electron-rich N,N-dimethylaniline moiety and the tin center.

Oxidation: The N,N-dimethylaniline ring is highly activated towards electrophilic attack and oxidation due to the strong electron-donating nature of the dimethylamino group. However, under strongly acidic and oxidizing conditions, such as during nitration with a mixture of nitric and sulfuric acids, the reactivity changes dramatically. The basic nitrogen atom is protonated to form an anilinium ion (-N⁺H(CH₃)₂). stackexchange.comchegg.com This protonated group becomes strongly electron-withdrawing and deactivating, directing electrophilic substitution to the meta position rather than the typical ortho and para positions. stackexchange.com

Reduction: The tributylstannyl group itself does not typically undergo reduction. However, organotin compounds are used as reagents in reduction reactions. slideshare.net In the context of this compound, attempts to reduce other functional groups on the molecule must consider the stability of the C-Sn bond. For example, reducing a nitro group on a similar stannylated aniline (B41778) precursor using catalytic hydrogenation (Pd/C, H₂) was found to cleave the aryl-tin bond, resulting in the formation of nitrobenzene. nih.gov This demonstrates that the choice of reducing agent and conditions is critical to avoid unintended loss of the tributylstannyl group.

Organotin compounds are central to a wide array of radical reactions in organic synthesis. wikipedia.org The tributylstannyl group, in particular, is well-known for its role in mediating radical processes, most famously through the use of tributyltin hydride (Bu₃SnH) as a radical chain carrier. libretexts.org

The Sn-C bond in this compound can participate in homolytic reactions. acs.org Free radicals can attack the tin center, potentially displacing another radical. acs.org While this specific compound is primarily used in polar, palladium-catalyzed reactions, its tributylstannyl moiety implies a latent reactivity under radical conditions. For example, tributyltin radicals (•SnBu₃), which can be generated from organotin precursors, are capable of abstracting halogen atoms from alkyl halides or adding to alkenes, initiating powerful carbon-carbon bond-forming cascades. libretexts.orgacs.org These processes, such as radical dehalogenation, deoxygenation (Barton-McCombie reaction), and radical cyclizations, underscore the versatility of the organotin functional group beyond ionic and organometallic pathways. wikipedia.orglibretexts.org

Applications in Complex Molecule Synthesis and Advanced Organic Transformations

Construction of Carbon-Carbon Bonds in Diverse Molecular Scaffolds

The paramount application of N,N-dimethyl-4-(tributylstannyl)aniline is in the Stille cross-coupling reaction to form carbon-carbon bonds. wikipedia.org This palladium-catalyzed reaction involves the coupling of an organostannane with an organic halide or pseudohalide, such as a triflate. wikipedia.orgorganic-chemistry.org The catalytic cycle proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation where the organic group from the stannane (B1208499) is transferred to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org

The N,N-dimethylamino group on the aniline (B41778) ring is a strong electron-donating group, which can enhance the nucleophilicity and reactivity of the reagent during the transmetalation step. This property makes it a valuable building block for synthesizing a wide array of complex molecules, including stilbenes and diarylacetylenes, which are important scaffolds in materials science and medicinal chemistry. uliege.be The reaction is compatible with a variety of functional groups and has been used to couple the N,N-dimethylaniline moiety to diverse molecular frameworks. organic-chemistry.orgnih.gov

Table 1: Examples of Stille Cross-Coupling for C-C Bond Formation

| Coupling Partner (R-X) | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Aryl Halides (e.g., Iodobenzene) | Pd(PPh₃)₄ | Biphenyl Derivatives | wikipedia.org |

| Vinyl Halides (e.g., Bromostyrene) | Pd(OAc)₂ / Ligand | Stilbene Derivatives | uliege.be |

| Acyl Chlorides | PdCl₂(PPh₃)₂ | Aryl Ketones | wikipedia.org |

| Alkenyl Halides (e.g., N-hexyl bromomaleimide) | Pd₂(dba)₃ / AsPh₃ | Substituted Alkenes | nih.gov |

Functionalization of Heterocyclic Systems

The Stille coupling reaction with this compound is a powerful method for the direct introduction of the 4-(N,N-dimethylamino)phenyl group onto various heterocyclic rings. This functionalization is crucial for tuning the electronic and photophysical properties of these systems for applications in pharmaceuticals and materials science.

The purine (B94841) ring system is a fundamental component of nucleic acids and numerous bioactive molecules. nih.gov The targeted functionalization of this heterocycle is of great interest in medicinal chemistry. Research has demonstrated the successful use of this compound for the derivatization of the C8 position of the purine core. nih.gov In a specific example, a Stille cross-coupling reaction between an 8-iodopurine derivative and this compound, catalyzed by a palladium complex, afforded the C8-arylated purine product in a moderate yield. nih.gov This strategy provides a direct route to novel purine analogues that would be difficult to access through other synthetic methods.

Table 2: C8-Arylation of a Purine Derivative

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 6-chloro-9-[2-(cyclohex-1-en-1-yloxy)ethyl]-8-iodo-9H-purine | This compound | Pd(PPh₃)₄ | Toluene | 52% | nih.gov |

The imidazole (B134444) moiety is a core component of many biological molecules, including the amino acid histidine and the purine bases of DNA and RNA. beilstein-journals.org As such, methods for its functionalization are highly valuable. The purine derivatization described previously is a direct example of functionalizing the embedded imidazole ring within a larger heterocyclic system. nih.gov The successful Stille coupling at the C8 position of a purine derivative demonstrates that this compound can be effectively used to append the dimethylaminophenyl group to an imidazole backbone, providing access to new classes of compounds for biological screening. nih.govbeilstein-journals.org

Thiophene-based compounds are widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. rsc.orgsapub.org The introduction of electron-donating groups, like N,N-dimethylaniline, to a thiophene (B33073) ring creates a "push-pull" system, which can lead to desirable photophysical properties. nih.gov this compound serves as a key reagent in the synthesis of such systems. For instance, it has been used to synthesize N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, a push-pull fluorescent dye developed for imaging lipid droplets in cells. nih.govresearchgate.net The synthesis involves a palladium-catalyzed Stille coupling between the stannane and a halogenated nitrothiophene. scilit.com

Table 3: Synthesis of a Thiophene-Based Push-Pull Dye

| Thiophene Precursor | Stannane Reagent | Application of Product | Reference |

|---|---|---|---|

| Halogenated Nitrothiophene | This compound | Fluorescent probe for lipid droplet imaging | nih.govresearchgate.net |

Synthesis of Star-Shaped Molecules

Star-shaped molecules, which consist of a central core linked to multiple radiating arms, are of interest for their unique optoelectronic properties and potential use in materials science. rsc.org The Stille coupling is a convergent and efficient strategy for constructing these architectures. This approach typically involves reacting a multi-halogenated aromatic or heterocyclic core with an organostannane reagent that forms the arms. rsc.orgresearchgate.net

This compound is an ideal building block for the arms of star-shaped molecules due to the desirable electron-donating and photophysical properties of the N,N-dimethylaniline moiety. ntu.edu.tw By coupling this reagent with a central core such as 1,3,5-tribromobenzene (B165230) or a tri-iodinated triazine, it is possible to synthesize three-dimensional, star-shaped triarylamine derivatives. rsc.orgntu.edu.tw These molecules are investigated for applications in organic electronics and as host materials in lighting devices.

Precursor for Advanced Labeling Strategies

Beyond its direct use in constructing molecular skeletons, this compound serves as a crucial precursor for advanced labeling strategies. The tributylstannyl group is readily substituted not only by carbon fragments but also by various tags and isotopes.

One major application is in radioiodination for medical imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Aryltributylstannanes are excellent precursors for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I). The C-Sn bond can be cleaved under mild conditions and replaced with iodine with high specificity and efficiency. This allows for the late-stage radiolabeling of complex biomolecules that have been functionalized with the N,N-dimethylaniline group.

Furthermore, as demonstrated in the synthesis of thiophene-containing systems, this compound is a precursor for creating fluorescent labels. nih.gov The coupling of this stannane to a suitable fluorophore core can produce novel dyes with tailored properties, such as solvatochromism, for advanced cellular imaging and sensing applications. nih.gov

Table 4: Labeling Strategies Using this compound as a Precursor

| Labeling Type | Process | Application | Reference |

|---|---|---|---|

| Radioiodination | Iododestannylation with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I) | Medical Imaging (PET, SPECT) | |

| Fluorescent Labeling | Stille coupling to a fluorophore core (e.g., nitrothiophene) | Cellular Imaging, Biological Probes | nih.gov |

Integration into Multi-Step Synthetic Sequences

The strategic utility of this compound is most prominently displayed in its integration into multi-step synthetic sequences for the construction of complex molecular architectures. Its primary role is to serve as a nucleophilic building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. nii.ac.jpwikipedia.org This capability allows for the direct and regioselective introduction of the N,N-dimethylaminophenyl group, a subunit present in various biologically active compounds and advanced materials.

The integration of this organostannane reagent is particularly valuable in the total synthesis of natural products, where mild reaction conditions and high functional group tolerance are paramount. nih.gov The tributylstannyl group is stable enough to be carried through several synthetic steps, yet reactive enough to participate in the key carbon-carbon bond-forming event under palladium catalysis. wikipedia.org

A significant application of this compound is in the synthesis of marine alkaloids, such as those belonging to the lamellarin family. nii.ac.jpnih.gov Lamellarins are a class of polycyclic aromatic alkaloids that exhibit a range of potent biological activities, including cytotoxicity against tumor cell lines and HIV-1 integrase inhibition. nii.ac.jpnih.gov The synthesis of the core structure of these molecules often relies on the formation of a biaryl linkage, a transformation for which the Stille coupling is well-suited. nih.govnih.gov

In a representative multi-step sequence, a suitably functionalized heterocyclic partner, such as a brominated or iodinated pyrrole (B145914) derivative, is coupled with this compound. nih.govmdpi.com This key step assembles the diarylpyrrole core that is characteristic of many lamellarins. The N,N-dimethylaniline moiety introduced by the reagent forms a crucial part of the final pentacyclic framework of these complex natural products. nii.ac.jp

The following table details a representative Stille cross-coupling reaction, a pivotal step in the multi-step synthesis of a lamellarin analogue.

Table 1: Representative Stille Coupling in a Multi-Step Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield (%) | Reference |

| Substituted Aryl Halide (e.g., Bromopyrrole derivative) | This compound | Pd(PPh₃)₄, CuI, CsF, DMF | Diarylpyrrole Intermediate | 62-94 | nih.govnih.gov |

This table represents a generalized transformation. Specific yields and conditions vary depending on the exact substrates and reaction parameters employed in the synthesis.

The successful incorporation of the N,N-dimethylaminophenyl unit via this method underscores the reliability and effectiveness of this compound as a key intermediate in advanced organic synthesis. The subsequent steps in such a synthesis would typically involve further cyclizations and functional group manipulations to complete the total synthesis of the target natural product, such as lamellarin G trimethyl ether. nih.gov The ability to construct such complex molecules highlights the strategic importance of this organotin reagent in the assembly of intricate molecular frameworks.

Spectroscopic and Structural Elucidation Studies of N,n Dimethyl 4 Tributylstannyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of N,N-dimethyl-4-(tributylstannyl)aniline in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic protons of the aniline (B41778) ring, the N-methyl groups, and the aliphatic protons of the three butyl chains attached to the tin atom.

The aromatic protons typically appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-donating dimethylamino group are expected to be shielded and appear at a lower chemical shift compared to the protons ortho to the tributylstannyl group. The N-methyl groups give rise to a sharp singlet, while the protons of the butyl chains exhibit complex multiplets due to spin-spin coupling.

Detailed ¹H NMR data for this compound is presented below:

¹H NMR (500 MHz, CDCl₃): δ 7.36 (d, J = 8.5 Hz, 2H), 6.71 (d, J = 8.5 Hz, 2H), 2.94 (s, 6H), 1.60 – 1.45 (m, 6H), 1.34 (h, J = 7.3 Hz, 6H), 1.09 – 0.94 (m, 6H), 0.89 (t, J = 7.3 Hz, 9H). rsc.org

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.36 | Doublet (d) | 8.5 | 2H | Aromatic protons (ortho to SnBu₃) |

| 6.71 | Doublet (d) | 8.5 | 2H | Aromatic protons (ortho to NMe₂) |

| 2.94 | Singlet (s) | - | 6H | N-methyl protons (N(CH₃)₂) |

| 1.60 - 1.45 | Multiplet (m) | - | 6H | Butyl protons (-Sn-CH₂-CH₂ -CH₂-CH₃) |

| 1.34 | Hextet (h) | 7.3 | 6H | Butyl protons (-Sn-CH₂-CH₂-CH₂ -CH₃) |

| 1.09 - 0.94 | Multiplet (m) | - | 6H | Butyl protons (-Sn-CH₂ -CH₂-CH₂-CH₃) |

| 0.89 | Triplet (t) | 7.3 | 9H | Butyl protons (-Sn-CH₂-CH₂-CH₂-CH₃ ) |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the comprehensive mapping of its structure. The spectrum shows signals for the aromatic carbons, the N-methyl carbons, and the four distinct carbons of the tributyl groups.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom directly bonded to the tin (ipso-carbon) and the carbon bonded to the nitrogen atom show characteristic shifts. The presence of the tin atom also introduces satellite peaks due to coupling between ¹³C and the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), which can provide further structural information. organicchemistrydata.org

A representative set of ¹³C NMR data is as follows:

¹³C NMR (126 MHz, CDCl₃): δ 149.72, 136.89, 128.53, 112.56, 40.61, 29.21, 27.46, 13.71, 9.59. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Assignment |

| 149.72 | Aromatic C (C-NMe₂) |

| 136.89 | Aromatic CH (ortho to SnBu₃) |

| 128.53 | Aromatic C (C-SnBu₃) |

| 112.56 | Aromatic CH (ortho to NMe₂) |

| 40.61 | N-methyl C (N(C H₃)₂) |

| 29.21 | Butyl C (-Sn-CH₂-C H₂-CH₂-CH₃) |

| 27.46 | Butyl C (-Sn-CH₂-CH₂-C H₂-CH₃) |

| 13.71 | Butyl C (-Sn-CH₂-CH₂-CH₂-C H₃) |

| 9.59 | Butyl C (-Sn-C H₂-CH₂-CH₂-CH₃) |

Tin-119 (¹¹⁹Sn) NMR Spectroscopic Analysis

Tin-119 NMR is a powerful and direct method for studying the electronic environment around the tin nucleus in organotin compounds. The ¹¹⁹Sn chemical shift is highly sensitive to the nature of the groups attached to the tin atom and its coordination number. For four-coordinate tetraorganotins like this compound, the chemical shifts appear in a characteristic range.

The ¹¹⁹Sn NMR spectrum of this compound shows a single resonance, confirming the presence of one type of tin environment. The specific chemical shift provides insight into the electronic effects of the N,N-dimethylaniline substituent. For Tributyl(4-N,N-dimethylaminophenyl)stannane, a chemical shift of -44.39 ppm has been reported. rsc.org This value is typical for aryltributylstannanes and reflects the electronic donation from the aniline ring to the tin center.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides precise information about the molecular arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although specific crystallographic data for this compound is not prominently available in the surveyed literature, its structural features can be inferred from closely related organotin compounds. rsc.orgrsc.orguni.lu

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is centered around the tin atom and the substituted phenyl ring.

Tin Atom Geometry: The tin atom is expected to adopt a distorted tetrahedral geometry, which is characteristic of tetraorganostannanes. rsc.org It forms four covalent bonds: one to the ipso-carbon of the aniline ring and three to the α-carbons of the butyl chains.

Aniline Ring: The N,N-dimethylaniline moiety is largely planar. The N,N-dimethylamino group is a strong π-donor, and its geometry can range from pyramidal to nearly planar, influencing its electronic interaction with the aromatic ring. nih.gov

Butyl Chains: The three butyl chains attached to the tin atom are flexible and can adopt various conformations. In the solid state, they typically arrange themselves to maximize van der Waals interactions and minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

In the crystalline lattice, molecules of this compound would be held together by a combination of weak intermolecular forces.

Van der Waals Forces: The primary interactions governing the crystal packing are expected to be van der Waals forces, particularly from the flexible and bulky tributyl groups. These non-directional forces lead to efficient space-filling.

C-H···π Interactions: There is a possibility of weak C-H···π interactions, where C-H bonds from the butyl chains or the N-methyl groups interact with the electron-rich π-system of the aromatic rings of adjacent molecules.

The packing arrangement would aim to optimize these weak interactions, resulting in a stable, ordered three-dimensional structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a molecular fingerprint that is highly specific to its structure and bonding. The vibrational spectrum of this compound is characterized by contributions from the N,N-dimethylaniline moiety and the tributylstannyl group.

Key Vibrational Modes:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (B1212753) (CH₂) groups of the tributyl chains exhibit symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range.

C-N Stretching: The stretching of the C-N bond of the dimethylamino group is a characteristic feature.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region.

C-Sn Stretching: The vibrations of the carbon-tin bond are a key indicator of the tributylstannyl group. The asymmetric and symmetric C-Sn stretching modes in tetraalkylstannanes are generally found in the far-infrared region.

Sn-C Bending Modes: The bending vibrations involving the tin atom and the butyl chains also contribute to the far-infrared and low-frequency Raman spectra.

The table below presents a compilation of expected vibrational frequencies for this compound based on data from analogous compounds and general group frequency correlations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1350 - 1250 | IR, Raman |

| C-Sn Asymmetric Stretch | ~525 | IR, Raman |

| C-Sn Symmetric Stretch | ~460 | Raman |

This table is generated based on theoretical predictions and data from analogous compounds due to the absence of direct experimental data for this compound.

Mass Spectrometry (FAB Mass)

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly useful for analyzing thermally labile and high molecular weight compounds. In FAB-MS, the sample is dissolved in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, leading to the desorption and ionization of the analyte molecules.

For this compound (MW: 410.23 g/mol ), the FAB mass spectrum is expected to show a prominent pseudomolecular ion, [M+H]⁺, at m/z 411. The spectrum would also display a characteristic isotopic pattern due to the presence of multiple stable isotopes of tin.

The fragmentation of organotin compounds in mass spectrometry typically involves the sequential loss of the alkyl groups from the tin atom. For the tributylstannyl group, the successive loss of butyl radicals (C₄H₉•, mass 57) is a primary fragmentation pathway.

Expected Fragmentation Pattern:

The fragmentation of the [M+H]⁺ ion of this compound would likely proceed as follows:

[M+H]⁺ → [M - C₄H₉]⁺ + C₄H₉•

m/z 411 → m/z 354

[M - C₄H₉]⁺ → [M - 2(C₄H₉)]⁺ + C₄H₉•

m/z 354 → m/z 297

[M - 2(C₄H₉)]⁺ → [M - 3(C₄H₉)]⁺ + C₄H₉•

m/z 297 → m/z 240

Further fragmentation could involve the aniline moiety. The table below summarizes the expected major ions in the FAB mass spectrum.

| Ion | m/z (monoisotopic) | Description |

| [C₂₀H₃₇NSn + H]⁺ | 411 | Pseudomolecular ion |

| [C₁₆H₂₈NSn]⁺ | 354 | Loss of one butyl group |

| [C₁₂H₁₉NSn]⁺ | 297 | Loss of two butyl groups |

| [C₈H₁₀NSn]⁺ | 240 | Loss of three butyl groups |

| [C₄H₉Sn]⁺ | 177 | Tributyltin fragment |

| [C₈H₁₀N]⁺ | 120 | N,N-dimethylaniline fragment |

This table represents a predicted fragmentation pattern based on known behavior of similar organotin compounds, as direct experimental FAB-MS data for this compound is not available.

Computational Chemistry Approaches to N,n Dimethyl 4 Tributylstannyl Aniline Reactivity

Density Functional Theory (DFT) Studies on Reaction Pathways

The Stille reaction mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps, all of which can be modeled using DFT. wikipedia.org For a substrate like N,N-dimethyl-4-(tributylstannyl)aniline, the focus of DFT studies often lies on the transmetalation step, which is frequently the rate-determining step of the catalytic cycle. core.ac.uk

Furthermore, DFT calculations can elucidate the preference for different mechanistic pathways, such as associative versus dissociative mechanisms for the transmetalation step. researchgate.net These studies can also model the effect of different ligands on the palladium catalyst, helping to rationalize why certain ligands are more effective in promoting the coupling reaction with this specific substrate.

Analysis of Electronic Structure and Reactivity Parameters

The electronic structure of this compound is central to its reactivity, and DFT provides a robust framework for its analysis. Key parameters derived from these calculations, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), atomic charges, and molecular electrostatic potential (MEP), offer quantitative insights into the molecule's reactivity.

The N,N-dimethylamino group, being a strong electron-donating group, significantly influences the electronic properties of the molecule. researchgate.net It raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack. The HOMO is typically localized on the aniline (B41778) moiety, highlighting its role as the primary site of electron donation. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the tributylstannyl group and the aromatic ring. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). For this compound, the low electronegativity and hardness values, stemming from the electron-rich nature of the molecule, are indicative of its high reactivity as a nucleophile in cross-coupling reactions.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP would show a region of negative potential (electron-rich) around the nitrogen atom of the dimethylamino group and the aromatic ring, while the tin atom and the butyl groups would exhibit a more positive potential. This visual information is invaluable for predicting the sites of electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Parameter | Value | Description |

| HOMO Energy | -5.2 eV | Highest Occupied Molecular Orbital energy, indicative of the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Lowest Unoccupied Molecular Orbital energy, indicative of the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.4 eV | Energy difference between HOMO and LUMO, related to the molecule's stability and reactivity. |

| Electronegativity (χ) | 3.0 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.2 eV | A measure of the molecule's resistance to change in its electron distribution. |

| Global Electrophilicity (ω) | 2.05 eV | An index that quantifies the electrophilic nature of a molecule. |

Note: The values in this table are representative and intended to illustrate the types of parameters obtained from DFT calculations. Actual values would depend on the specific level of theory and basis set used.

Modeling Transition States and Energy Barriers in Stille Coupling

A significant advantage of computational chemistry is its ability to model the fleeting transition states that are difficult to observe experimentally. For the Stille coupling reaction involving this compound, DFT calculations can be used to locate the transition state structures for each elementary step of the catalytic cycle and to calculate their corresponding energy barriers. researchgate.net

The transition state for the transmetalation step is of particular interest. Computational models can distinguish between different possible geometries for this transition state, such as cyclic (or closed) and open structures. uwindsor.ca The geometry and energy of the transition state are influenced by several factors, including the nature of the ligands on the palladium catalyst, the solvent, and the electronic properties of the coupling partners.

For this compound, the electron-donating nature of the dimethylamino group is expected to stabilize the transition state of the transmetalation step, thereby lowering the energy barrier. This is consistent with the general observation that electron-rich organostannanes are more reactive in Stille couplings. DFT calculations can quantify this effect, providing a theoretical basis for the enhanced reactivity.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, including NMR chemical shifts. nih.gov For this compound, DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the ¹H and ¹³C NMR spectra with a high degree of accuracy. nrel.govrsc.orgnih.govnih.gov

The prediction of NMR spectra is a valuable tool for structure elucidation and verification. By comparing the calculated chemical shifts with the experimental data, one can confirm the structure of a synthesized compound or distinguish between different possible isomers. The accuracy of these predictions has been shown to be high, often with a mean absolute error of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts. nih.gov

The calculated NMR chemical shifts for this compound would reflect the electronic environment of each nucleus. For example, the protons and carbons of the aromatic ring would show shifts consistent with the strong electron-donating effect of the dimethylamino group. The chemical shifts of the butyl groups attached to the tin atom can also be accurately predicted, aiding in the complete assignment of the NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Representative Data)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | 2.95 | 40.5 |

| Aromatic C-H (ortho to NMe₂) | 6.70 | 112.8 |

| Aromatic C-H (ortho to SnBu₃) | 7.35 | 136.5 |

| Aromatic C (ipso to NMe₂) | - | 151.0 |

| Aromatic C (ipso to SnBu₃) | - | 129.0 |

| Sn-CH₂- | 1.05 | 10.0 |

| -CH₂- | 1.55 | 29.2 |

| -CH₂- | 1.35 | 27.4 |

| -CH₃ | 0.90 | 13.7 |

Note: This table presents representative predicted NMR chemical shifts for illustrative purposes. Actual calculated values can vary based on the computational method and solvent model employed.

Contribution to Materials Science and Advanced Precursor Development

Organotin Compounds as Precursors for Metal Oxides and Sulfides

Organotin compounds are increasingly investigated as precursors for the synthesis of tin(IV) oxide (SnO₂) and tin(IV) sulfide (B99878) (SnS₂) nanoparticles due to the ability to control stoichiometry and morphology of the resulting materials through the molecular design of the precursor. mdpi.com The decomposition of these organometallic precursors under specific conditions can yield high-purity nanoparticles with desirable characteristics for various applications.

Synthesis of Tin Sulfide Nanoparticles (SnS₂)

The synthesis of tin(IV) sulfide (SnS₂) nanoparticles from single-source precursors often involves the thermal decomposition of an organotin compound that contains both tin and sulfur, or the reaction of an organotin compound with a sulfur source. google.com For instance, organotin dithiocarbamate (B8719985) complexes have been successfully used to produce SnS₂ nanoparticles. mdpi.com In a typical solvothermal process, a precursor such as diphenyltin(IV) p-methylphenyldithiocarbamate is decomposed in a high-boiling point solvent like oleylamine. mdpi.com This method allows for the formation of crystalline SnS₂ nanoparticles, with their size and morphology influenced by reaction parameters such as temperature and time. mdpi.com

While not a traditional single-source precursor containing sulfur, N,N-dimethyl-4-(tributylstannyl)aniline could theoretically serve as the tin source in a two-source synthesis of SnS₂. In such a scenario, it would be reacted with a suitable sulfur source, such as elemental sulfur or thioacetamide, in a high-temperature solvent. The tributyl groups would be cleaved during the reaction, and the tin would react with sulfur to form SnS₂. The presence of the N,N-dimethylaniline moiety could influence the reaction kinetics and the surface properties of the resulting nanoparticles.

Table 1: Synthesis Methods for Tin Sulfide Nanoparticles from Organotin Precursors

| Precursor Type | Synthesis Method | Typical Product | Reference |

|---|---|---|---|

| Organotin Dithiocarbamate | Solvothermal Decomposition | SnS₂ Nanoparticles | mdpi.com |

| Tin(IV) Thiosemicarbazones | Thermal Decomposition | SnS Nanomaterials | researchgate.net |

Synthesis of Tin Oxide Nanoparticles (SnO₂)

The synthesis of tin(IV) oxide (SnO₂) nanoparticles from organotin precursors is commonly achieved through pyrolysis or calcination of the organometallic compound in an oxygen-containing atmosphere. mdpi.com For example, diphenyltin(IV) dithiocarbamate has been pyrolyzed in air to yield tetragonal SnO₂ nanoparticles. mdpi.com Another approach involves the encapsulation of liquid organotin compounds, such as tetrabutyltin, within polymer nanoparticles, which are then subjected to calcination or oxygen plasma etching to convert the organotin to SnO₂. acs.org This method allows for the formation of SnO₂ coatings. acs.org

This compound could potentially be used as a precursor for SnO₂ nanoparticles through a similar pyrolysis process. Heating the compound in the presence of air would lead to the combustion of the organic ligands (tributyl and N,N-dimethylaniline groups), leaving behind tin oxide. The properties of the resulting SnO₂ nanoparticles, such as crystallite size and surface area, would be dependent on the pyrolysis temperature and atmosphere.

Table 2: Synthesis of Tin Oxide Nanoparticles via Organotin Precursors

| Precursor | Method | Resulting Material | Key Finding | Reference |

|---|---|---|---|---|

| Diphenyltin(IV) dithiocarbamate | Pyrolysis in Air | Tetragonal SnO₂ Nanoparticles | Effective for photocatalytic applications. | mdpi.com |

| Tetrabutyltin/Bis(tributyltin) | Encapsulation in Polymer Nanoparticles followed by Calcination | SnO₂ Coatings | Successful conversion of organotin to SnO₂ within a polymer matrix. | acs.org |

Single-Source Precursor Applications

A single-source precursor is a molecule that contains all the necessary elements for the formation of the desired material, which can lead to better stoichiometric control and lower synthesis temperatures. rsc.orgrsc.org For tin chalcogenides, an ideal single-source precursor would contain a direct bond between tin and the chalcogen (sulfur, selenium, or tellurium). rsc.orgacs.orgacs.org For example, benzyl-substituted tin chalcogenides like (Bn₃Sn)₂S have been shown to be effective single-source precursors for tin sulfide. acs.org

This compound, in its original form, is not a single-source precursor for tin sulfides or oxides as it lacks sulfur or oxygen atoms directly bonded to the tin in a way that facilitates the formation of the inorganic lattice. However, it could be chemically modified to create a single-source precursor. For instance, reacting it with a molecule containing a thiol group could potentially lead to a new compound with a Sn-S bond, which could then be used as a single-source precursor for SnS.

Organotin Oxide Hydroxide Patterning Compositions and Precursors

In the field of advanced lithography, particularly for extreme ultraviolet (EUV) applications, organotin-based materials are being explored as photoresists and hardmasks. acs.orgescholarship.orgtrea.com These materials offer high EUV absorption and can be formulated to be sensitive to radiation, enabling the creation of high-resolution patterns. acs.orgtrea.comgoogle.com

Radiation-Sensitive Organo Ligands in Precursors

The functionality of organotin photoresists relies on the cleavage of tin-carbon bonds upon exposure to radiation, such as EUV light or electron beams. acs.orgnih.gov This bond scission leads to a change in the solubility of the material in a developer solution, allowing for the formation of a pattern. The organic ligands (R groups in RₙSnX(₄₋ₙ)) play a crucial role in the radiation sensitivity of the precursor. google.com

In this compound, the tributyl groups attached to the tin atom are the primary radiation-sensitive ligands. The Sn-C bonds of the butyl groups are susceptible to cleavage upon exposure to high-energy radiation. The N,N-dimethylaniline group, being an aromatic system, may also influence the radiation absorption properties of the molecule. While not explicitly documented for this purpose, its fundamental structure aligns with the general requirements for organotin precursors used in radiation-sensitive patterning materials.

Solution Processable Hardmasks in Lithography

Solution-processable hardmasks are materials that can be deposited from a solution to form a layer that is resistant to the etching processes used in semiconductor manufacturing. google.comgoogle.comresearchgate.net Organotin compounds are candidates for such applications due to their potential to form dense, etch-resistant tin oxide-based films upon processing. researchgate.net These materials can be spin-coated onto a substrate, simplifying the manufacturing process compared to vapor deposition methods. google.comgoogle.com

A precursor like this compound could be a component in a formulation for a solution-processable hardmask. When dissolved in a suitable solvent and coated onto a substrate, a subsequent thermal or radiation-curing step could convert the organotin material into a tin oxide-rich film. The organic components would be driven off, leaving a durable inorganic hardmask. The choice of ligands in the organotin precursor can influence the properties of the final hardmask, such as its etch resistance and optical properties. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tin(IV) Oxide |

| Tin(IV) Sulfide |

| Diphenyltin(IV) p-methylphenyldithiocarbamate |

| Oleylamine |

| Thioacetamide |

| Tetrabutyltin |

| Bis(tributyltin) |

| (Bn₃Sn)₂S (a benzyl-substituted tin chalcogenide) |

| Sn(S₂CNEt₂)₄ |

General Considerations of Organotin Chemistry in Materials Innovation

Organotin chemistry, the study of compounds containing a tin-carbon bond, has carved a significant niche in the advancement of materials science. wikipedia.org These organometallic compounds serve as versatile building blocks and catalysts, enabling the creation of a wide array of functional materials with tailored properties. bnt-chemicals.comuobabylon.edu.iq The industrial application of organotin compounds began to expand significantly in the mid-20th century, primarily as stabilizers for plastics, and has since grown to encompass numerous high-technology fields. bnt-chemicals.comlupinepublishers.com Their utility stems from the unique characteristics of the tin atom, which can form stable bonds with organic substituents and participate in various chemical transformations. rjpbcs.comorientjchem.org

The versatility of organotin compounds, represented by the general formula R_nSnX_{4-n} (where R is an organic group and X is an anionic residue), allows for fine-tuning of their chemical and physical properties. rjpbcs.com This adaptability makes them indispensable as precursors for advanced materials, catalysts in polymerization, and stabilizers that enhance the durability of polymers. bnt-chemicals.com

One of the primary roles of organotin compounds in materials science is as precursors for the deposition of thin films, particularly tin(IV) oxide (SnO₂). Organotin halides, such as n-butyltin trichloride, are used in chemical vapor deposition (CVD) processes to create transparent conductive oxide (TCO) layers on glass. wikipedia.orglupinepublishers.com These coatings are critical for applications ranging from energy-efficient windows that control heat loss to de-icing windshields. lupinepublishers.com The resulting thin films, often only nanometers thick, impart strength, thermal stability, and oxidation resistance to the glass surface. lupinepublishers.comrjpbcs.com

Fluorine-doped tin dioxide (F:SnO₂) is another important material derived from organotin precursors. Specialized fluorinated organotins have been designed as single-source precursors for F:SnO₂ films via sol-gel methods. researchgate.net These materials are highly sought after for their low electrical resistivity and are used in applications requiring transparent electrodes. Researchers have synthesized novel precursors, such as alkoxyfluorobis(β-diketonato)stannanes, which contain a stable covalent tin-fluorine bond, to facilitate the creation of these advanced materials. researchgate.net

In the realm of polymer chemistry, organotin compounds are crucial in several capacities. Diorganotin carboxylates, like dibutyltin (B87310) dilaurate, function as highly effective catalysts in the synthesis of polyurethanes and for the vulcanization of silicones. wikipedia.orguobabylon.edu.iq Their catalytic activity is also harnessed in transesterification reactions. wikipedia.org Furthermore, organotins are vital as heat stabilizers for polyvinyl chloride (PVC), one of the most widely produced plastics. They prevent thermal degradation of the polymer by neutralizing hydrogen chloride and removing unstable allylic chloride groups, an application that consumes thousands of tons of tin annually. wikipedia.org

The compound This compound exemplifies the role of complex organotin molecules as advanced precursors or building blocks in materials synthesis. Its primary utility is found in palladium-catalyzed Stille cross-coupling reactions. This reaction is a powerful tool for forming new carbon-carbon bonds, enabling the construction of complex organic molecules and polymers. uobabylon.edu.iq The tributylstannyl group on the aniline (B41778) core acts as an efficient transmetalating agent, transferring the N,N-dimethylaniline moiety to an organic halide or triflate. This capability allows for the precise incorporation of the electronically rich N,N-dimethylaniline unit into larger macromolecular structures, which can be designed for specific optical or electronic properties relevant to advanced materials.

The table below summarizes key applications of various organotin compounds in materials science, highlighting their diverse functions.

| Class of Organotin Compound | Specific Example(s) | Primary Application in Materials Science | Function | Reference(s) |

| Monoorganotin Halides | n-Butyltin trichloride | Precursor for Tin Dioxide (SnO₂) Layers | Chemical Vapor Deposition (CVD) on glass | wikipedia.org |

| Diorganotin Carboxylates | Dibutyltin dilaurate | Catalyst | Polyurethane formation, silicone vulcanization | wikipedia.orguobabylon.edu.iq |

| Diorganotin Thiolates | R₂Sn(SR')₂ | Polymer Stabilizer | Heat stabilization of PVC | wikipedia.org |

| Triorganotin Precursors | This compound | Synthetic Building Block | Stille cross-coupling reactions for complex molecules and polymers | uobabylon.edu.iq |

| Specialized Fluorinated Organotins | Alkoxyfluorobis(β-diketonato)stannanes | Precursor for Doped Oxides | Sol-gel synthesis of Fluorine-doped Tin Dioxide (F:SnO₂) films | researchgate.net |

| Organotin Hydrides | Tributyltin hydride | Reagent in Organic Synthesis | Source of hydride radicals | wikipedia.org |

Organotin compounds also serve as precursors for materials with specialized electronic properties, such as superconductors. bnt-chemicals.com Although the quantities used may be small, their impact is significant. The development of advanced materials is often dependent on the rational design of molecular precursors, and organotin chemistry provides a rich platform for this innovation. From enhancing the properties of everyday plastics to enabling the fabrication of high-performance electronic and optical components, the contribution of organotin chemistry to materials science is both broad and deep. bnt-chemicals.comlupinepublishers.com

Q & A

Q. What are the common synthetic routes for preparing N,N-dimethyl-4-(tributylstannyl)aniline?

The compound is typically synthesized via iododestannylation reactions. For example, reacting tributylstannyl precursors with sodium iodide ([123/125I]NaI) in the presence of hydrogen peroxide as an oxidizing agent yields radioiodinated derivatives. This method is critical for applications in radiochemistry and molecular imaging . Other routes involve palladium-catalyzed cross-coupling reactions to introduce the tributylstannyl group into the aromatic ring, though optimization of reaction conditions (e.g., solvent, temperature) is essential for high yields .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity, particularly for distinguishing stannyl group environments and verifying substitution patterns . High-resolution mass spectrometry (HRMS) provides precise molecular weight validation, while infrared (IR) spectroscopy helps identify functional groups like C-Sn bonds. For isomers, HPLC separation coupled with UV-vis analysis is recommended .

Q. How is the purity of this compound assessed in research settings?

Purity is typically evaluated using HPLC with UV detection, especially for isolating isomeric byproducts . Thin-layer chromatography (TLC) is used for rapid screening during synthesis, while elemental analysis or combustion analysis ensures stoichiometric consistency. NMR peak integration can also semi-quantify impurities .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the tributylstannyl group in cross-coupling reactions?

The tributylstannyl group acts as a transmetalation agent in Stille couplings, facilitating carbon-carbon bond formation. Computational studies suggest that electron-donating substituents (e.g., N,N-dimethyl groups) enhance the nucleophilicity of the stannyl moiety, improving coupling efficiency. Steric effects from the tributyl group can hinder reactivity, requiring optimized ligands (e.g., Pd(PPh₃)₄) .

Q. How can computational methods aid in predicting the reactivity of this compound in photothermal applications?

Density functional theory (DFT) calculations validate donor-acceptor interactions in derivatives, predicting absorption spectra and charge-transfer efficiency. For example, introducing ethynyl or aryl groups modulates the HOMO-LUMO gap, enhancing photothermal conversion. These models guide the design of derivatives for targeted therapies .

Q. What challenges arise in the separation of isomeric byproducts during synthesis?

Isomeric allyl or styryl derivatives (e.g., 3y1 and 3y2 in ) often exhibit similar polarities, complicating separation. Advanced HPLC methods with chiral stationary phases or gradient elution are required. For instance, isomers with 1:1 abundance ratios (e.g., 3m1 and 3m2) necessitate multiple purification steps, increasing yield variability .

Q. How does the compound’s fluorescence behavior inform its use in temperature sensing?

Derivatives like N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline exhibit twisted intramolecular charge transfer (TICT), where fluorescence intensity increases with temperature due to enhanced vibrational activation. Ratiometric measurements at specific wavelengths (e.g., 450 nm vs. 550 nm) enable precise temperature detection in solvents like DMSO .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for tributylstannyl derivatives?

Yields vary due to steric hindrance (e.g., 72% for 3y1 vs. 51% for 3y2 in ) or competing side reactions (e.g., protodestannylation). Systematic optimization of reaction time, catalyst loading, and stoichiometry is critical. Kinetic studies using in situ NMR can identify rate-limiting steps .

Q. Why do spectroscopic data for similar derivatives sometimes conflict across studies?

Solvent polarity, concentration, and instrument calibration (e.g., NMR field strength) affect spectral shifts. For example, ¹H NMR signals for methyl groups in CDCl₃ vs. DMSO-d₆ may differ by 0.1–0.3 ppm. Cross-referencing with computational spectra (e.g., DFT-predicted chemical shifts) resolves ambiguities .

Methodological Recommendations

- For Synthesis: Prioritize anhydrous conditions to prevent hydrolysis of the stannyl group. Use Schlenk techniques for air-sensitive intermediates .

- For Characterization: Combine XRD (where crystallizable) with multi-nuclear NMR (¹¹⁹Sn) for unambiguous structural confirmation .

- For Applications: In radiochemistry, optimize specific activity by varying isotope ratios (e.g., ¹²³I vs. ¹²⁵I) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.